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Compound of Interest

Compound Name:
(1-Cyclohexylethyl)(methyl)amine

hydrochloride

CAS No.: 1782290-39-4

Cat. No.: B1459258 Get Quote

Chemical Identity & Structural Analysis[1][2][3]
Systematic Name:

-Methyl-1-cyclohexylethan-1-amine[1]

Molecular Formula:

Molecular Weight: 141.26 g/mol [1]

Key Structural Feature: A secondary amine attached to a chiral center adjacent to a

cyclohexane ring.[1][2]

Stereochemistry: The molecule possesses one chiral center at the

-carbon.[1] The protocols below apply to the synthesis of the racemate or the retention of
configuration if starting from chiral precursors (in Route 2).

Structural Diagram
(Note: The diagram above is a schematic representation. The actual DOT code below

generates the logical flow of the synthesis.)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1459258?utm_src=pdf-interest
https://www.chemicalbook.com/synthesis/n-methylcyclohexylamine.htm
https://www.chemicalbook.com/synthesis/n-methylcyclohexylamine.htm
https://www.chemicalbook.com/synthesis/n-methylcyclohexylamine.htm
https://www.benchchem.com/product/b2698876
https://www.chemicalbook.com/synthesis/n-methylcyclohexylamine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strategic Reagent Selection
The choice of synthetic route depends on the availability of precursors and the required

stereochemical purity.

Comparative Route Analysis
Feature

Route A: Reductive

Amination

Route B: Aromatic

Hydrogenation

Precursor
Acetylcyclohexane (Methyl

cyclohexyl ketone) -Methyl-1-phenylethylamine

Key Reagents

Methylamine,

or

,

(Adams' Catalyst) or

Mechanism
Imine formation

Hydride reduction

Heterogeneous catalytic

reduction

Atom Economy High High

Stereocontrol
Racemic (unless using chiral

amine catalysts)

Retains configuration of

precursor

Safety Profile
Moderate (Cyanoborohydride

toxicity)

High Pressure

handling

Protocol A: Reductive Amination (Direct Synthesis)
This is the most versatile laboratory-scale method.[1] It involves the condensation of

acetylcyclohexane with methylamine to form an intermediate imine/iminium species, which is

selectively reduced in situ.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
Substrate: Acetylcyclohexane (Methyl cyclohexyl ketone) [CAS: 823-76-7][1]

Amine Source: Methylamine hydrochloride (
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) or Methylamine (33% in EtOH)

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (

)[3]

Solvent: Methanol (anhydrous)

Additives: Molecular sieves (3Å) or

(to drive imine formation)

Workup:

(aq), Diethyl ether or DCM,

(gas or ethereal).

Experimental Workflow
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Start: Acetylcyclohexane
(1.0 eq)

Imine Formation
Add MeNH2·HCl (1.5 eq)

Solvent: MeOH
Optional: Ti(OiPr)4 or Mol. Sieves

 Mix

Reduction
Add NaBH3CN (1.2 eq)

pH Adjustment (Acetic Acid to pH 5-6)

 Stir 1-2h

Quench & Basify
Add 1N NaOH -> pH > 12

 Stir 16h

Extraction
DCM or Et2O

Wash with Brine

Purification
Distillation or

HCl Salt Crystallization

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the reductive amination of acetylcyclohexane.

Detailed Procedure
Imine Formation:
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In a dry round-bottom flask, dissolve Acetylcyclohexane (10.0 mmol) in Methanol (30 mL).

Add Methylamine hydrochloride (15.0 mmol) and Triethylamine (15.0 mmol) to liberate the

free amine in situ, or use a methanolic methylamine solution.

Optimization: Add Titanium(IV) isopropoxide (12.0 mmol) to scavenge water and Lewis-

acid catalyze the imine formation.[1] Stir at room temperature for 4–6 hours.

Reduction:

Cool the reaction mixture to 0°C.

Cautiously add Sodium Cyanoborohydride (

) (12.0 mmol) in small portions.

Critical Step: If not using Ti(IV), adjust pH to ~6 using glacial acetic acid to activate the

imine without reducing the ketone.

Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Workup:

Quench the reaction with aqueous

(1 M) until pH > 12. This decomposes the boron complex and ensures the amine is in the
free base form.

Extract the aqueous layer with Dichloromethane (DCM) (

mL).

Combine organic layers, wash with brine, and dry over anhydrous

.

Purification:

Remove solvent under reduced pressure (careful: product is volatile).[1]
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Salt Formation: Dissolve the residue in dry ether and bubble dry

gas (or add ethereal

) to precipitate

-methyl-1-cyclohexylethylamine hydrochloride.[1]

Recrystallize from Ethanol/Ether.[1][4]

Protocol B: Catalytic Hydrogenation (Aromatic
Reduction)
This method is ideal if the aromatic analog (

-methyl-1-phenylethylamine) is available or if chiral preservation is required (e.g., converting (

)-

-methyl-1-phenylethylamine to (

)-

-methyl-1-cyclohexylethylamine).[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]
Substrate:

-Methyl-1-phenylethylamine [CAS: 686-48-6][1]

Catalyst: Platinum Oxide (

, Adams' Catalyst) or 5% Rhodium on Carbon (

)

Solvent: Glacial Acetic Acid (preferred for rate) or Ethanol

Hydrogen Source:

gas (Parr shaker or autoclave)
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Mechanism & Stereochemistry
The hydrogenation of the phenyl ring using

in acidic media generally proceeds with retention of configuration at the chiral center, although
some racemization can occur depending on temperature.

Experimental Workflow

N-Methyl-1-phenylethylamine
(Aromatic)

High Pressure Reactor
Solvent: AcOH

Cat: PtO2 (5 mol%)

Hydrogenation
50-60 psi H2
RT or 50°C

Filtration
Remove Catalyst (Celite)

N-Methyl-1-cyclohexylethylamine
(Cycloaliphatic)

Click to download full resolution via product page

Figure 2: Catalytic hydrogenation workflow.[1]

Detailed Procedure
Preparation:

Dissolve

-Methyl-1-phenylethylamine (10.0 mmol) in Glacial Acetic Acid (20 mL).

Add

(0.1 mmol, 1 mol%) or 5% Rh/C (10 wt% loading).[1]

Note: Acetic acid protonates the amine, preventing catalyst poisoning.

Hydrogenation:

Place the mixture in a Parr hydrogenation apparatus or autoclave.[1]

Purge with

, then fill with

to 50–60 psi (3–4 atm).
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Shake/Stir at room temperature.[1][5] Reaction is typically complete when

uptake ceases (3–12 hours depending on catalyst activity).[1]

Workup:

Filter the mixture through a pad of Celite to remove the catalyst. Caution: Spent catalyst

can be pyrophoric.[1]

Concentrate the filtrate to remove most acetic acid.[1]

Basify the residue with 20%

(aq) to liberate the free amine.

Extract with Diethyl ether, dry over

pellets, and concentrate.

Purification:

Distillation under reduced pressure or conversion to the hydrochloride salt.[1]

Safety & Handling
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Hazard Class Specific Risk Mitigation

Cyanides
releases

upon acidification.[1]

Perform all operations in a

fume hood. Quench in basic

solution.

Flammability gas is highly

flammable/explosive.[1]

Ensure proper grounding of

autoclave.[1] Purge lines with

inert gas.[1]

Catalysts
Dry

catalysts are pyrophoric.[1]

Keep wet with solvent/water

during filtration.[1] Dispose of

under water.

Amines
Caustic, skin irritants, volatile.

[1]

Wear nitrile gloves, safety

glasses, and work in a

ventilated hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

